molecular formula C21H21ClN2O2S B2742447 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 330201-58-6

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2742447
CAS No.: 330201-58-6
M. Wt: 400.92
InChI Key: ZQXVVAODOZETGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide features a thiazole core substituted at position 4 with a 4-tert-butylphenyl group and at position 2 with an acetamide moiety bearing a 4-chlorophenoxy substituent.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-21(2,3)15-6-4-14(5-7-15)18-13-27-20(23-18)24-19(25)12-26-17-10-8-16(22)9-11-17/h4-11,13H,12H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVVAODOZETGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Substitution Reactions: The introduction of the tert-butylphenyl and chlorophenoxy groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.

    Acylation: The final step involves the acylation of the thiazole derivative with chloroacetic acid or its derivatives to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Strong bases like sodium hydride or potassium carbonate, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by interfering with signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of thiazole-acetamide derivatives are heavily influenced by substituents on both the thiazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Thiazole Substituent (Position 4) Acetamide Substituent Key Properties/Activities Reference
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (Target) 4-tert-butylphenyl 4-chlorophenoxy High lipophilicity (tert-butyl), potential enhanced receptor binding (Cl) -
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(4-morpholinyl)acetamide 4-chlorophenyl 4-morpholinyl Improved solubility (morpholine), moderate antibacterial activity
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide 5-(4-bromobenzyl) 4-chlorophenoxy Increased molecular weight (Br), possible halogen bonding interactions
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-methyl m-tolyl Broad-spectrum antibacterial activity (MIC: 6.25–12.5 µg/mL)
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-chloro-4-fluorophenyl Acetyl Moderate c-Abl kinase activation potential
Key Observations:
  • Electronic Effects: The 4-chlorophenoxy group introduces electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to morpholine or acetyl substituents .
  • Bioactivity : Compounds with bulkier aryl groups (e.g., 4-tert-butylphenyl) often exhibit prolonged half-lives due to reduced CYP450-mediated degradation .
Antimicrobial Activity:
  • Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 6.25 µg/mL), attributed to its balanced lipophilicity and planar m-tolyl group .
  • Compound 107m (N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide) showed antifungal activity against Aspergillus flavus (MIC: 12.5 µg/mL), suggesting that halogenated phenoxy groups enhance fungal membrane disruption .
Anticancer Potential:
  • A structurally related compound, 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide (3.1.3), exhibited antitumor activity by inhibiting tubulin polymerization (IC₅₀: 1.2 µM) . The 4-chlorophenoxy group in the target compound may similarly interact with hydrophobic pockets in oncogenic targets.

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring and an acetamide moiety, which are known to contribute to its biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}ClN2_{2}OS
  • Molecular Weight : 320.83 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. Research has shown that derivatives of thiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis7.59
S. epidermidis76

Data adapted from related thiazole studies .

These results suggest that the presence of the thiazole ring enhances the antibacterial efficacy of the compound, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence that compounds with similar structures may also exhibit anticancer activities. The integrated stress response (ISR) pathway has been implicated in cancer cell survival and proliferation. Compounds like ISRIB, which target this pathway, have shown promise in preclinical models.

The mechanism by which this compound may exert its effects includes:

  • Inhibition of eIF2α Phosphorylation : This process is crucial for regulating protein synthesis under stress conditions.
  • Promotion of Apoptosis : By modulating stress responses, the compound may enhance apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of thiazole derivatives in medical research:

  • Study on Antibacterial Efficacy : A study demonstrated that thiazole derivatives could effectively inhibit bacterial growth in vitro, supporting their use as potential therapeutic agents against resistant strains .
  • Cancer Research : Research has indicated that targeting the ISR with small molecules can improve outcomes in cancer therapies by sensitizing tumor cells to chemotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.